1-Benzothiophen-5-yl isocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

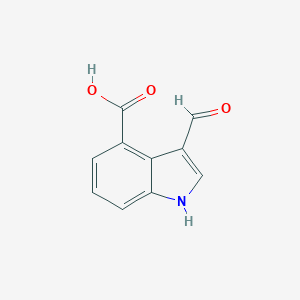

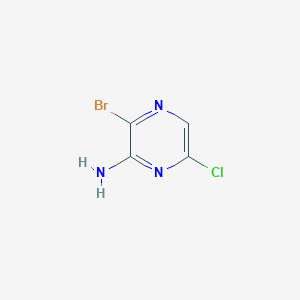

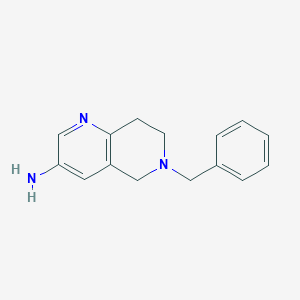

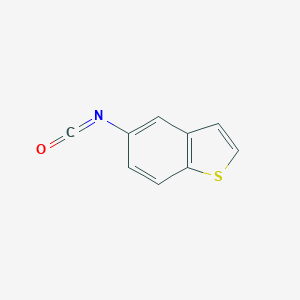

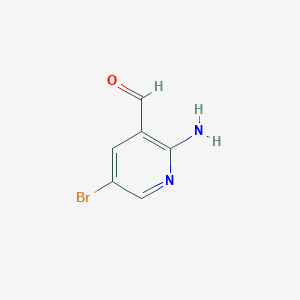

1-Benzothiophen-5-yl isocyanate is a chemical compound with the molecular formula C9H5NOS . It is also known by its synonyms 5-isocyanato-1-benzothiophene and 5-Isocyanato-benzo [b]thiophene .

Molecular Structure Analysis

The molecular structure of 1-Benzothiophen-5-yl isocyanate consists of 9 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzothiophen-5-yl isocyanate is 175.21 g/mol . It has a topological polar surface area of 57.7 Ų . The compound has a complexity of 213 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

Benzothiophene Derivatives Synthesis

Novel approaches for synthesizing benzothiophene derivatives via heterocyclization reactions have been developed, demonstrating the versatility of benzothiophene-based compounds in organic synthesis (Gabriele et al., 2011). These methodologies enable the efficient production of various benzothiophene derivatives, showcasing the potential of 1-Benzothiophen-5-yl isocyanate as a precursor in organic synthesis.

High-Mobility Organic Semiconductors

Research into asymmetric conjugated molecules based on benzothiophene frameworks has led to the development of high-mobility organic thin-film transistors (OTFTs). The influence of alkyl chain length on these compounds significantly affects their microstructures and OTFT performance, with some molecules achieving mobilities above 5 cm²/Vs (He et al., 2017). This highlights the importance of 1-Benzothiophen-5-yl isocyanate derivatives in electronics and material science.

Antimicrobial Activity

Some new derivatives of 1-Benzothiophen-5-yl, specifically oxadiazole-thiol derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of benzothiophene derivatives as antimicrobial agents, providing a foundation for further research into their medicinal applications (Naganagowda & Petsom, 2011).

Fluorescence Modulation

The synthesis and characterization of amorphous diarylethene derivatives with benzothiophene rings have demonstrated reversible photocyclization reactions and fluorescence spectral changes upon irradiation. These materials exhibit potential for application in photoresponsive fluorescent devices, indicating the utility of 1-Benzothiophen-5-yl isocyanate in creating materials with tunable optical properties (Kim, Kawai, & Irie, 2003).

Organic Electronics and Photonics

Charge Carrier Mobility

Studies have investigated the structural and electronic properties of benzothiophene derivatives, unveiling a strong impact on charge carrier transport and electronic properties. Exceptionally high interfacial mobility in some isomers underscores the significance of structural design in organic electronics (Tsutsui et al., 2016).

Photochromism and Thermal Reversibility

Investigations into diarylperfluorocyclopentenes with benzothiophene derivatives have explored thermally reversible photochromism. The findings from these studies provide insights into designing molecular systems for optical storage and photonic applications, highlighting the adaptability of 1-Benzothiophen-5-yl isocyanate derivatives in response to external stimuli (KobatakeSeiya et al., 2000).

Safety And Hazards

1-Benzothiophen-5-yl isocyanate is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation .

Eigenschaften

IUPAC Name |

5-isocyanato-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLZJAWTWVSHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427619 |

Source

|

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiophen-5-yl isocyanate | |

CAS RN |

239097-78-0 |

Source

|

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)